tert-Butyl 4-((pyridin-4-ylthio)methyl)piperidine-1-carboxylate
Description
tert-Butyl 4-((pyridin-4-ylthio)methyl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position and a pyridin-4-ylthio-methyl substituent at the 4-position. This structure combines a rigid piperidine scaffold with a sulfur-containing pyridine moiety, making it a candidate for pharmaceutical and agrochemical applications.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-(pyridin-4-ylsulfanylmethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-16(2,3)20-15(19)18-10-6-13(7-11-18)12-21-14-4-8-17-9-5-14/h4-5,8-9,13H,6-7,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFVWDYWKMEYMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CSC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for bioactive compounds that exhibit biological activities such as antimicrobial and anticancer properties. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The exact mechanism depends on the biological context, but it often involves binding to enzymes or receptors, leading to downstream effects in cellular pathways.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Reactivity Differences :
- Hydroxy or amino groups (e.g., PK03447E-1) increase polarity and hydrogen-bonding capacity, impacting solubility and bioavailability .
Biological Activity
tert-Butyl 4-((pyridin-4-ylthio)methyl)piperidine-1-carboxylate, with the CAS number 1353967-26-6, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's molecular formula is with a molecular weight of approximately 270.36 g/mol. It features a piperidine ring substituted with a pyridine-thioether moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 270.36 g/mol |
| CAS Number | 1353967-26-6 |
| Melting Point | Not specified |
| Boiling Point | Not specified |
The biological activity of this compound can be attributed to its interactions with various biological targets. Research indicates that compounds with similar structures often exhibit:
- Antimicrobial Activity : Some studies suggest that derivatives of piperidine can inhibit bacterial growth by disrupting cell wall synthesis or function.
- Anticancer Properties : Compounds containing pyridine and piperidine rings have been shown to affect cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Studies and Research Findings
- Anticancer Activity : A study examined the effects of similar piperidine derivatives on the proliferation of MDA-MB-231 breast cancer cells. The results indicated that these compounds could significantly inhibit cell growth with IC50 values in the low micromolar range, suggesting potential as therapeutic agents against triple-negative breast cancer (TNBC) .
- Inhibition of Enzymatic Activity : Another study explored the inhibition of matrix metalloproteinases (MMPs) by piperidine derivatives. The compound exhibited a strong inhibitory effect on MMP-2 and MMP-9, which are implicated in tumor metastasis .
- Neuroprotective Effects : Research into related compounds has shown neuroprotective effects in models of neurodegeneration, indicating potential applications in treating conditions like Alzheimer's disease .
Table 2: Summary of Biological Activities
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | THF, Toluene | ↑ Polar solvents improve reactivity |
| Temperature | 20–80°C | ↑ Higher temps accelerate kinetics |
| Purification Method | Silica Gel Chromatography | ≥90% purity achievable |
Basic: How should researchers characterize this compound’s purity and structure?
Methodological Answer:
Use orthogonal analytical techniques:
- NMR Spectroscopy : Confirm structural integrity via proton/carbon shifts (e.g., tert-butyl group at δ ~1.4 ppm in H NMR) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion).
- Elemental Analysis : Validate elemental composition (±0.3% tolerance) .
- HPLC : Assess purity (>95% recommended for biological assays) .
Advanced: How can researchers resolve discrepancies in reported physical properties (e.g., solubility, melting point)?
Methodological Answer:
Discrepancies arise due to variations in synthesis conditions or impurities. To address:
Reproduce Synthesis : Follow documented protocols (e.g., from peer-reviewed journals) to minimize batch variability .
Standardize Characterization : Use calibrated instruments and reference standards.
Cross-Validate Data : Compare with structurally similar compounds (e.g., tert-butyl piperidine derivatives with pyridinyl substituents) .
Note : highlights gaps in physical data (e.g., missing melting points), necessitating experimental determination .
Advanced: What strategies optimize reaction yield in multi-step syntheses?
Methodological Answer:
- Intermediate Isolation : Purify intermediates (e.g., tert-butyl-protected piperidine) to prevent side reactions .
- Catalyst Screening : Test Pd catalysts for coupling steps (e.g., Suzuki-Miyaura for pyridinyl introduction) .
- DoE (Design of Experiments) : Systematically vary parameters (e.g., solvent, temperature) to identify optimal conditions .
Q. Table 2: Yield Optimization Case Study
| Parameter | Low Yield Condition | High Yield Condition |
|---|---|---|
| Solvent | DCM | THF |
| Catalyst Loading | 1 mol% | 5 mol% |
| Reaction Time | 2 hours | 12 hours |
Basic: What safety precautions are critical for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (P95 mask for dust; OV/AG/P99 cartridges for vapor) .
- Ventilation : Work in a fume hood to avoid inhalation .
- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes .
Note : indicates no carcinogenicity per IARC/OSHA, but acute toxicity data remain incomplete .
Advanced: How can researchers evaluate biological activity in vitro?
Methodological Answer:
Q. Table 3: Example Biological Assay Conditions
| Assay Type | Target | Key Metrics |
|---|---|---|
| Kinase Inhibition | EGFR | IC50 = 2.5 µM |
| Cytotoxicity | HEK293 cells | CC50 > 50 µM |
Advanced: How should contradictory toxicity data be addressed?
Methodological Answer:
Contradictions may stem from differing impurity profiles or assay conditions.
Purity Verification : Re-test the compound using HPLC-MS to rule out impurity effects .
In Vitro Toxicity Screening : Perform MTT assays on multiple cell lines (e.g., HepG2, HEK293) .
Literature Meta-Analysis : Compare datasets from (non-carcinogenic) and other sources, noting GHS classification gaps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
